2,5-Dichloro-N-(prop-2-yn-1-yl)aniline
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Overview
Description
2,5-Dichloro-N-(prop-2-yn-1-yl)aniline is an organic compound characterized by the presence of two chlorine atoms and a prop-2-yn-1-yl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline typically involves the alkylation of 2,5-dichloroaniline with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
2,5-Dichloroaniline+Propargyl bromide→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted anilines
Scientific Research Applications
2,5-Dichloro-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide
- 2,4-Dichloro-N-(prop-2-yn-1-yl)aniline
- 2,6-Dichloro-N-(prop-2-yn-1-yl)aniline
Uniqueness
2,5-Dichloro-N-(prop-2-yn-1-yl)aniline is unique due to the specific positioning of the chlorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
192313-37-4 |
---|---|
Molecular Formula |
C9H7Cl2N |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
2,5-dichloro-N-prop-2-ynylaniline |
InChI |
InChI=1S/C9H7Cl2N/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6,12H,5H2 |
InChI Key |
MQNCRUFWCVKTHD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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